2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one features a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- 1,2,4-Oxadiazole moiety: Enhances metabolic stability and π-π stacking interactions due to its aromaticity .
- Ethoxyphenyl substituents: The 4-ethoxy and 3-ethoxy groups on the phenyl rings introduce steric bulk and electron-donating effects, influencing solubility and target binding .
This compound is structurally related to kinase inhibitors and heterocyclic therapeutics, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-3-32-18-10-8-16(9-11-18)20-13-21-24(31)29(25-15-30(21)27-20)14-22-26-23(28-34-22)17-6-5-7-19(12-17)33-4-2/h5-13,15H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSOTZFMMTNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole: This intermediate can be synthesized by reacting 3-ethoxybenzoic acid with hydrazine hydrate and a suitable dehydrating agent such as phosphorus oxychloride.
Formation of 2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one: This intermediate can be synthesized by reacting 4-ethoxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst such as acetic acid.
Coupling Reaction: The final compound can be obtained by coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Catalysts: Acetic acid, triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with additional hydrogen atoms.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: The compound’s aromatic rings and heteroatoms contribute to its potential use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple aromatic rings and heteroatoms may facilitate interactions with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally similar derivatives:
Key Observations:
Substituent Effects :
- Ethoxy groups (target compound) improve solubility compared to chloro/fluoro analogs but may reduce binding affinity in hydrophobic pockets .
- Methoxy and ethoxy substituents exhibit similar electronic effects, but ethoxy’s larger size may sterically hinder interactions .
1,2,4-Oxadiazole (target) vs. 1,3,4-oxadiazole (uncommon in evidence): The 1,2,4-oxadiazole’s asymmetry may influence regioselective binding .
Hypothesized Bioactivity
- Kinase Inhibition: Pyrazolo-triazinones are explored as kinase inhibitors due to their planar, aromatic cores .
- Antimicrobial Activity : Ethoxyphenyl and oxadiazole moieties are associated with antimicrobial effects in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
